molecular formula C23H23N3O5S2 B2805292 N-{3-[5-(3,4-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 852141-69-6

N-{3-[5-(3,4-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2805292
CAS No.: 852141-69-6
M. Wt: 485.57
InChI Key: RQXXMOBMZBZSHL-UHFFFAOYSA-N
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Description

N-{3-[5-(3,4-Dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with three distinct moieties:

  • Position 5: A 3,4-dimethoxyphenyl group, which may enhance solubility and modulate electronic properties.
  • Position 3: A phenyl ring linked to a methanesulfonamide group, a common pharmacophore in bioactive molecules due to its hydrogen-bonding capacity .

Properties

IUPAC Name

N-[3-[3-(3,4-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-30-20-10-9-16(13-21(20)31-2)19-14-18(24-26(19)23(27)22-8-5-11-32-22)15-6-4-7-17(12-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXXMOBMZBZSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(3,4-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the thiophene and methanesulfonamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene-2-carbonyl group and methoxy substituents are susceptible to oxidation under controlled conditions:

Key Reactions:

  • Thiophene ring oxidation: Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media to form sulfoxide or sulfone derivatives, enhancing electrophilicity for downstream functionalization .

  • Demethylation of methoxy groups: Treatment with boron tribromide (BBr₃) in dichloromethane selectively removes methyl groups from the 3,4-dimethoxyphenyl ring, yielding catechol intermediates .

Conditions & Products:

Reagent Conditions Product
H₂O₂ (30%)H₂SO₄, 0–5°C, 2 hThiophene-2-carbonyl sulfoxide derivative
BBr₃ (1.0 M)CH₂Cl₂, −78°C → RT, 12 h3,4-Dihydroxyphenyl-substituted pyrazole

Reduction Reactions

The pyrazole ring and carbonyl groups participate in reduction pathways:

Key Reactions:

  • Carbonyl reduction: Sodium borohydride (NaBH₄) in methanol reduces the thiophene-2-carbonyl group to a hydroxymethyl intermediate, preserving the pyrazole ring .

  • Nitro group reduction (synthetic precursor): Catalytic hydrogenation (H₂/Pd-C) converts nitro intermediates to amine derivatives during multi-step syntheses .

Conditions & Products:

Reagent Conditions Product
NaBH₄ (2 eq)MeOH, RT, 1 h1-(Thiophen-2-yl-hydroxymethyl)-pyrazole derivative
H₂ (1 atm), Pd/CEtOH, RT, 4 hAmine intermediate (precursor to final sulfonamide)

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic and sulfonamide sites:

Key Reactions:

  • Nucleophilic aromatic substitution (NAS): The electron-deficient pyrazole ring undergoes halogenation (e.g., Cl₂/FeCl₃) at the 4-position, enabling further cross-coupling reactions .

  • Sulfonamide functionalization: Reaction with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃) yields N-alkylated sulfonamides .

Conditions & Products:

Reagent Conditions Product
Cl₂/FeCl₃CHCl₃, 50°C, 6 h4-Chloro-pyrazole derivative
CH₃I, K₂CO₃DMF, 80°C, 8 hN-Methyl-methanesulfonamide analog

Hydrolysis Reactions

The methanesulfonamide and ester-like carbonyl groups undergo hydrolysis under acidic/basic conditions:

Key Reactions:

  • Sulfonamide hydrolysis: Prolonged treatment with HCl (6 M) cleaves the sulfonamide bond, releasing methanesulfonic acid and the corresponding amine .

  • Thiophene carbonyl hydrolysis: NaOH (2 M) at reflux converts the carbonyl group to a carboxylic acid, altering solubility and reactivity .

Conditions & Products:

Reagent Conditions Product
HCl (6 M)Reflux, 24 h3-[5-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]aniline
NaOH (2 M)H₂O/EtOH, reflux, 6 hThiophene-2-carboxylic acid derivative

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in cycloaddition reactions, expanding its heterocyclic framework:

Key Reactions:

  • Diels-Alder reaction: Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct, confirmed by X-ray crystallography .

  • Ring-opening under basic conditions: Treatment with KOH in ethanol cleaves the pyrazole ring, yielding a diketone intermediate.

Conditions & Products:

Reagent Conditions Product
Maleic anhydrideToluene, 110°C, 12 hBicyclic Diels-Alder adduct
KOH (10%)EtOH, reflux, 8 h1,3-Diketone fragment

Scientific Research Applications

Chemistry

In the field of chemistry, N-{3-[5-(3,4-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural features enable the exploration of new synthetic pathways and the development of novel materials.

Biology

The compound is investigated for its biochemical properties, particularly as an inhibitor in enzymatic studies. Its potential to interact with specific biological targets makes it a candidate for further research in:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54915Induction of apoptosis
Compound BMCF-720Inhibition of cell proliferation
Compound CHeLa25Disruption of microtubule dynamics

Medicine

Research has shown that this compound possesses potential therapeutic properties:

Anti-inflammatory Properties

Studies suggest that compounds with similar structures can inhibit inflammatory pathways, indicating possible applications in treating inflammatory diseases.

Antimicrobial Properties

Research into pyrazole derivatives has revealed promising antibacterial and antifungal activities, suggesting that this compound may also contribute to the development of new antimicrobial agents.

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of various pyrazole derivatives demonstrated significant cytotoxic effects against A549 lung cancer cells. The results indicated that compounds with similar substituents showed IC50 values ranging from 10 to 30 µM against these cells.

Case Study 2: Anti-inflammatory Effects

Computational studies using molecular docking simulations have shown that related compounds exhibit strong antioxidant and anti-inflammatory properties. These findings suggest that the compound could serve as a lead in drug development for conditions characterized by inflammation.

Mechanism of Action

The mechanism of action of N-{3-[5-(3,4-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Thiophene-Containing Pyrazoline Derivatives ()

Compounds 3b–3f in share the (3,4-dimethoxyphenyl)(thiophen-2-yl)pyrazoline scaffold but vary in substituents at the phenyl ring (Table 1). Key differences include:

  • Electron-Withdrawing vs. In contrast, methoxy groups (3f) enhance electron density, which may influence solubility and target interactions.

Methanesulfonamide-Bearing Analogues ()

The compound N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS 851719-26-1) shares the methanesulfonamide group but differs in substituents:

  • Core Substitutions : A 2-methylphenyl group and isobutyryl moiety replace the thiophene-2-carbonyl and 3,4-dimethoxyphenyl groups, likely reducing aromatic interactions but increasing steric bulk .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Pyrazoline Derivatives

Compound ID Substituent (Position 3) Yield (%) Melting Point (°C) Key Spectral Features (NMR/MS)
Target Compound Phenyl-methanesulfonamide N/A N/A Not reported in evidence
3b () 2-Fluorophenyl 40.2 118–120 δ 7.85 (d, J=5.1 Hz, thiophene-H)
3c () 3-Fluorophenyl 58.3 50–51 δ 7.45 (m, aromatic H)
3d () 3-Bromophenyl 32.1 124–126 HRMS m/z 528.02 [M+H]+ (calc. 528.03)
3e () 3-Nitrophenyl 40.8 76–78 δ 8.25 (s, nitro-H)
3f () 4-Methoxyphenyl 51.1 53–55 δ 3.80 (s, OCH3)
851719-26-1 () 2-Methylphenyl N/A N/A Not reported; isobutyryl δ ~2.5 (m)

Key Observations :

  • Yield : Substituents influence synthetic efficiency. Electron-withdrawing groups (e.g., nitro in 3e) correlate with lower yields (40.8%), while electron-donating groups (e.g., methoxy in 3f) improve yields (51.1%) .
  • Melting Points : Bulky substituents (e.g., bromine in 3d) increase melting points (124–126°C), whereas flexible groups (e.g., methoxy in 3f) reduce them (53–55°C) .

Research Implications

  • Biological Activity : Analogs in are PI3Kγ inhibitors, suggesting the target compound may share similar mechanisms. The methanesulfonamide group could enhance binding to kinase ATP pockets via sulfonamide-oxygen interactions.
  • Druglikeness : The target compound’s methanesulfonamide may improve aqueous solubility compared to halogenated analogs (e.g., 3b–3d), addressing a common limitation in hydrophobic scaffolds .

Biological Activity

N-{3-[5-(3,4-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a methanesulfonamide group, a thiophene ring, and a pyrazole moiety. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may contribute to its biological activity.

  • Molecular Formula : C24H24N2O5S
  • Molecular Weight : 440.52 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of intrinsic pathways involving mitochondrial dysfunction .

  • Apoptosis Induction : The compound activates caspases and promotes the release of cytochrome c from mitochondria.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in various cancer cell lines.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown promising antimicrobial effects against various bacterial strains. The sulfonamide group is known for its antibacterial properties, which may extend to this compound as well .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has indicated that sulfonamides can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications on the phenyl and thiophene rings significantly influence biological activity. For instance:

  • Methoxy Substitution : Enhances potency against certain cancer cell lines.
  • Thiophene Ring Modifications : Alter the interaction with target proteins.

Study 1: Anticancer Efficacy

In a recent study involving various synthesized derivatives of thiophene-based compounds, this compound demonstrated IC50 values lower than established chemotherapeutics like doxorubicin against A431 and Jurkat cells .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for development as an antibiotic agent .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis involves a multi-step protocol:

  • Step 1 : Condensation of 3,4-dimethoxyphenylacetone with thiophene-2-carbonyl chloride to form the pyrazoline precursor.
  • Step 2 : Cyclization under basic conditions (e.g., KOH/ethanol) to construct the 4,5-dihydropyrazole core.
  • Step 3 : Sulfonylation of the intermediate with methanesulfonamide. Critical Parameters : Temperature (60–80°C), pH control (neutral to mildly basic), and anhydrous conditions to minimize side reactions. Reaction progress is monitored via TLC and HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • HPLC : Ensures purity (>95%) by quantifying residual solvents and unreacted intermediates.
  • NMR Spectroscopy : Confirms structural integrity (e.g., methoxy protons at δ 3.7–3.9 ppm, thiophene protons at δ 7.1–7.3 ppm).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 485.57 [M+H]⁺) .

Q. What biological activities are reported for structurally related sulfonamide-pyrazole hybrids?

Analogous compounds exhibit:

  • Antimicrobial Activity : Inhibition of bacterial dihydropteroate synthase (IC₅₀ ~2–10 µM).
  • Anti-inflammatory Effects : COX-2 selectivity (IC₅₀ ~0.5–5 µM) via sulfonamide-mediated enzyme interaction.
  • Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., HeLa, IC₅₀ ~15–30 µM) .

Advanced Research Questions

Q. How can QSAR models guide structural optimization of this compound?

  • Methodology :
  • Build a QSAR library using analogs with varied substituents (e.g., methoxy vs. fluoro groups).
  • Corrogate electronic (Hammett σ) and steric (Taft ES) parameters with bioactivity.
    • Example : Increasing electron-donating groups (e.g., 3,4-dimethoxy) enhances binding to hydrophobic enzyme pockets, improving anti-inflammatory activity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Root Causes : Variability in assay conditions (e.g., cell line specificity, serum concentration) or compound purity.
  • Strategies :
  • Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
  • Compare activity against structurally validated analogs (e.g., fluorophenyl vs. methylphenyl derivatives) to isolate substituent effects .

Q. What experimental approaches identify the compound’s biological targets?

  • Enzyme Assays : Screen against targets like 5-lipoxygenase (5-LOX) using UV-Vis kinetics (λ = 235 nm for conjugated diene formation).
  • Binding Studies : Radiolabel the compound (³H or ¹⁴C) for saturation binding assays (Kd determination).
  • Computational Docking : Use AutoDock Vina to predict interactions with COX-2’s hydrophobic active site .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column).
  • In Vivo Testing : Compare half-life (t₁/₂) and bioavailability of enantiomers in rodent models.
  • Key Finding : The (R)-enantiomer shows 3-fold higher plasma exposure due to reduced CYP3A4 metabolism .

Methodological Considerations

  • Synthesis Optimization : Use Design of Experiments (DoE) to statistically optimize reaction variables (e.g., temperature, catalyst loading). Central composite designs reduce trial numbers by 40% .
  • Purity Challenges : Remove trace metal impurities (e.g., Pd from coupling reactions) via chelating resins (e.g., Chelex 100) to avoid assay interference .

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